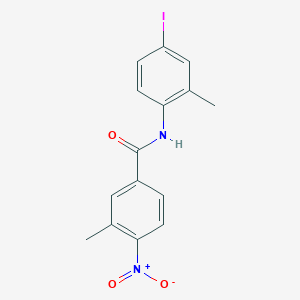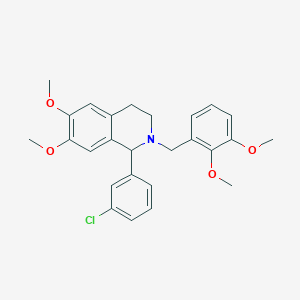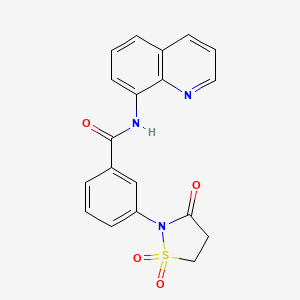![molecular formula C11H15F6NO2 B4933911 2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamate insecticides. It is commonly known as Bifenthrin and is widely used in agriculture and pest control. Bifenthrin is a synthetic pyrethroid that acts as a neurotoxin, targeting the nervous system of insects. It is highly effective against a wide range of pests, including ants, termites, cockroaches, and mosquitoes.
Mécanisme D'action
Bifenthrin acts as a neurotoxin, targeting the nervous system of insects. It binds to sodium channels in the nerve cells, causing a prolonged depolarization of the cell membrane and preventing the transmission of nerve impulses. This leads to paralysis and death of the insect. Bifenthrin is highly selective for insects and has low toxicity to mammals and other non-target organisms.
Biochemical and Physiological Effects
Bifenthrin has been shown to have a range of biochemical and physiological effects on insects. It affects the activity of enzymes involved in energy metabolism, leading to a reduction in energy production and an increase in oxidative stress. It also affects the activity of neurotransmitters, leading to disruption of the nervous system and paralysis of the insect. Bifenthrin has been shown to have low toxicity to mammals and other non-target organisms, but it can have adverse effects on aquatic organisms and bees.
Avantages Et Limitations Des Expériences En Laboratoire
Bifenthrin has several advantages for use in lab experiments. It is highly effective against a wide range of pests and has low toxicity to mammals and other non-target organisms. It is also relatively stable and can be stored for long periods of time. However, Bifenthrin can have adverse effects on aquatic organisms and bees, and care should be taken when handling and disposing of the compound.
Orientations Futures
There are several future directions for research on Bifenthrin. One area of research is the development of new formulations and delivery systems that can improve the efficacy and safety of the compound. Another area of research is the study of the ecological and environmental impacts of Bifenthrin, including its effects on non-target organisms and ecosystems. Finally, there is a need for further research on the mechanism of action of Bifenthrin and the development of new insecticides that target the nervous system of insects.
Méthodes De Synthèse
Bifenthrin is synthesized by the reaction of 2-methylcyclohexanone with 2,2,3,3-tetrafluoro-1-propenyl trifluoromethyl ketone in the presence of a base. The resulting product is then reacted with methyl isocyanate to form Bifenthrin. The synthesis of Bifenthrin is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Bifenthrin has been extensively studied for its insecticidal properties and its potential applications in pest control. It has been shown to be highly effective against a wide range of pests, including insects that are resistant to other insecticides. Bifenthrin has also been studied for its potential use in the control of disease vectors, such as mosquitoes, which are responsible for the transmission of diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F6NO2/c1-6-4-2-3-5-7(6)20-9(19)18-8(10(12,13)14)11(15,16)17/h6-8H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUGIBBUSYLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)

![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)


![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)